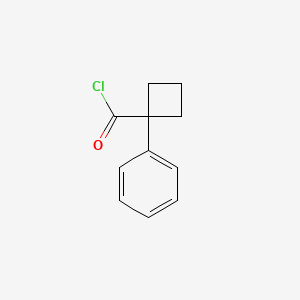

1-Phenylcyclobutanecarbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclobutane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSUIHVKXBTVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632641 | |

| Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4620-67-1 | |

| Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 1-Phenylcyclobutanecarboxylic Acid: A Technical Guide for Pharmaceutical Development

Abstract

1-Phenylcyclobutanecarboxylic acid is a pivotal structural motif and a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] This technical guide provides an in-depth exploration of the primary synthetic methodologies for obtaining this valuable building block. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into the widely employed phase-transfer catalyzed alkylation of phenylacetonitrile and its subsequent hydrolysis, alongside a comparative analysis of an alternative route via malonic ester synthesis.

Introduction: The Significance of the 1-Phenylcyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a desirable scaffold in modern drug design. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. When combined with a phenyl group, the resulting 1-phenylcyclobutane core offers a unique combination of lipophilicity and conformational constraint.

The carboxylic acid functionality further enhances the utility of this scaffold, serving as a versatile handle for the introduction of various pharmacophores or for modulation of physicochemical properties such as solubility and bioavailability.[3] Notably, derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated as potential anticonvulsant agents.[4] A prominent example is Carbetapentane (also known as Pentoxyverine), an antitussive and anticonvulsant drug, which is an ester of 1-phenylcyclopentanecarboxylic acid, highlighting the pharmaceutical relevance of this class of compounds.[5][6] This guide will equip the reader with the necessary knowledge to efficiently synthesize the core intermediate, 1-phenylcyclobutanecarboxylic acid.

Primary Synthetic Strategy: Phase-Transfer Catalyzed Alkylation and Subsequent Hydrolysis

The most prevalent and industrially scalable route to 1-phenylcyclobutanecarboxylic acid proceeds in two key steps:

-

Synthesis of 1-Phenylcyclobutanecarbonitrile: This step involves the alkylation of phenylacetonitrile with 1,3-dibromopropane. The reaction is significantly enhanced by the use of a phase-transfer catalyst (PTC).

-

Hydrolysis of 1-Phenylcyclobutanecarbonitrile: The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

This approach is favored for its operational simplicity, good overall yields, and the use of readily available starting materials.

Part 1: Synthesis of 1-Phenylcyclobutanecarbonitrile via Phase-Transfer Catalysis

Causality Behind Experimental Choices:

The reaction involves the deprotonation of phenylacetonitrile, which has a pKa of approximately 22 in DMSO, to form a resonance-stabilized carbanion. In a biphasic system (aqueous base and organic solvent), the deprotonation occurs at the interface. However, the resulting sodium or potassium salt of the carbanion is insoluble in the organic phase where the alkylating agent, 1,3-dibromopropane, resides.

This is where the expertise of employing a phase-transfer catalyst becomes paramount. The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB), facilitates the transfer of the carbanion from the aqueous phase (or interface) into the organic phase. The lipophilic cation of the PTC pairs with the carbanion, forming an ion pair that is soluble in the organic solvent. This "solubilized" carbanion can then readily react with 1,3-dibromopropane in a nucleophilic substitution reaction. The use of a concentrated aqueous solution of a strong base, such as 50% sodium hydroxide, provides a high concentration of hydroxide ions at the interface, driving the deprotonation of phenylacetonitrile.

Caption: Mechanism of Phase-Transfer Catalyzed Alkylation.

Detailed Experimental Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile

-

Materials and Equipment:

-

Round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer

-

Phenylacetonitrile

-

1,3-Dibromopropane

-

50% (w/w) aqueous sodium hydroxide solution

-

Benzyltriethylammonium chloride (BTEAC) or Tetrabutylammonium bromide (TBAB)

-

Toluene or Benzene (use of benzene should be in a well-ventilated hood due to its carcinogenicity)

-

Separatory funnel

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Vacuum distillation apparatus

-

-

Procedure:

-

To a round-bottom flask, charge phenylacetonitrile (1.0 equivalent), the chosen organic solvent (e.g., toluene, approx. 2 mL per gram of phenylacetonitrile), and the phase-transfer catalyst (0.02-0.05 equivalents).

-

Begin vigorous stirring to ensure good mixing between the phases.

-

Slowly add the 50% aqueous sodium hydroxide solution (3.0-5.0 equivalents) to the flask.

-

Add 1,3-dibromopropane (1.0-1.2 equivalents) dropwise via the dropping funnel. An exothermic reaction is expected, and the temperature should be maintained between 25-40°C, using a water bath for cooling if necessary.

-

After the addition is complete, continue to stir the mixture vigorously at 40-50°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water to dissolve any precipitated salts and transfer it to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with a portion of the organic solvent.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude 1-phenylcyclobutanecarbonitrile can be purified by vacuum distillation.

-

Quantitative Data Summary (Alkylation)

| Parameter | Value |

| Typical Yield | 75-85% |

| Reactant Ratio | Phenylacetonitrile : 1,3-Dibromopropane (1 : 1.0-1.2) |

| Base | 50% aq. NaOH (3.0-5.0 eq.) |

| Catalyst Loading | 0.02-0.05 eq. |

| Temperature | 25-50°C |

| Reaction Time | 2-4 hours |

Part 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile

Causality Behind Experimental Choices:

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.

-

Acidic Hydrolysis: The nitrile is heated with a strong acid, such as a mixture of sulfuric acid and acetic acid, or concentrated hydrochloric acid. The nitrogen atom of the nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.[7]

-

Basic Hydrolysis: The nitrile is refluxed with a strong base, typically aqueous sodium or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This is followed by protonation from water to form an amide intermediate, which is then further hydrolyzed under the basic conditions to the carboxylate salt and ammonia. A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid.

For the synthesis of 1-phenylcyclobutanecarboxylic acid, a mixture of sulfuric acid, acetic acid, and water is a commonly employed and effective method for the hydrolysis step.

Detailed Experimental Protocol: Hydrolysis of 1-Phenylcyclobutanecarbonitrile

-

Materials and Equipment:

-

Round-bottom flask with a reflux condenser

-

1-Phenylcyclobutanecarbonitrile

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Water

-

Ice bath

-

Buchner funnel and filter paper

-

Recrystallization apparatus

-

-

Procedure:

-

In a round-bottom flask, combine 1-phenylcyclobutanecarbonitrile (1.0 equivalent), glacial acetic acid (approx. 3-4 volumes), and water (approx. 3-4 volumes).

-

Carefully and slowly add concentrated sulfuric acid (approx. 3-4 volumes) to the mixture with cooling in an ice bath.

-

Heat the mixture to reflux (approximately 110-120°C) and maintain it for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

The crude 1-phenylcyclobutanecarboxylic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Quantitative Data Summary (Hydrolysis)

| Parameter | Value |

| Typical Yield | 80-90% |

| Reagents | Acetic Acid, Sulfuric Acid, Water |

| Temperature | 110-120°C (Reflux) |

| Reaction Time | 4-6 hours |

Alternative Synthetic Strategy: Malonic Ester Synthesis

An alternative and classic approach to 1-phenylcyclobutanecarboxylic acid is through a malonic ester synthesis. This route involves the following conceptual steps:

-

Alkylation of Diethyl Phenylmalonate: Diethyl phenylmalonate is deprotonated with a strong base, such as sodium ethoxide, and the resulting enolate is reacted with 1,3-dibromopropane to form diethyl 1-phenylcyclobutane-1,1-dicarboxylate.

-

Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield 1-phenylcyclobutanecarboxylic acid.[8]

Causality Behind Experimental Choices:

This method relies on the acidity of the α-proton of the malonic ester, which is readily removed by a base like sodium ethoxide. The resulting enolate is a soft nucleophile that undergoes SN2 reaction with 1,3-dibromopropane. The intramolecular cyclization is favored due to the formation of a stable four-membered ring. The final decarboxylation step is driven by the formation of carbon dioxide and is a common transformation for β-keto acids and malonic acids.

Caption: Workflow for Malonic Ester Synthesis Route.

While this method is robust, it can be lower yielding and less atom-economical compared to the phase-transfer catalysis route. The synthesis of diethyl phenylmalonate itself can be challenging as direct arylation of diethyl malonate is difficult.

Comparative Analysis of Synthetic Routes

| Feature | Phase-Transfer Catalysis Route | Malonic Ester Synthesis Route |

| Starting Materials | Phenylacetonitrile, 1,3-dibromopropane | Diethyl phenylmalonate, 1,3-dibromopropane |

| Key Steps | PTC alkylation, Nitrile hydrolysis | Alkylation, Hydrolysis, Decarboxylation |

| Overall Yield | Good to Excellent (typically >60%) | Moderate (typically 40-50%) |

| Process Simplicity | Relatively straightforward, two-step process | Multi-step, requires isolation of intermediates |

| Industrial Scalability | Highly scalable and cost-effective | Less scalable, potentially higher cost |

| Green Chemistry Aspects | Utilizes aqueous base, can minimize organic solvents | Often requires anhydrous conditions and stoichiometric base |

Applications in Drug Development

1-Phenylcyclobutanecarboxylic acid and its derivatives are of significant interest in the development of CNS-active agents. The rigid cyclobutane scaffold allows for the precise positioning of functional groups, which can lead to improved selectivity and potency.

-

Anticonvulsants: As previously mentioned, this structural motif is found in compounds with anticonvulsant properties. The development of analogues of carbetapentane, which contains a 1-phenylcycloalkane core, has been a subject of research for novel anticonvulsant drugs.[4]

-

Neuroleptics: Derivatives of cyclobutanecarboxylic acid have been explored for their CNS depressant properties, which are relevant to the development of neuroleptic (antipsychotic) agents.[1] The 1-phenylcyclobutane scaffold provides a framework for designing molecules that can interact with dopamine and serotonin receptors, which are key targets for antipsychotic drugs.

Conclusion

The synthesis of 1-phenylcyclobutanecarboxylic acid is a critical process for the advancement of CNS drug discovery and development. This guide has provided a comprehensive overview of the most efficient and practical synthetic route, which leverages the power of phase-transfer catalysis for the key C-C bond formation, followed by a robust hydrolysis. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently and successfully synthesize this important intermediate. While alternative methods like the malonic ester synthesis exist, the PTC route stands out for its superior yield, simplicity, and scalability, making it the preferred choice for both laboratory and industrial applications.

References

- FR2424898A1 - Preparation of 1-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google P

-

Carbetapentane | C20H31NO3 | CID 2562 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

- Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152–158.

- Howbert, J. J., et al. (1990). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 33(9), 2393–2407.

- Calderon, S. N., Newman, A. H., & Tortella, F. C. (1991). Novel 1-phenylcycloalkanecarboxylic acid derivatives as potential anticonvulsant agents. Journal of Medicinal Chemistry, 34(11), 3159–3164.

-

Diethyl phenylmalonate - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Solved 12. a) When diethyl malonate was treated with two | Chegg.com. (2020, April 10). Retrieved January 18, 2026, from [Link]

-

The Decarboxylation of 1-Phenylcycloparaffin-1-carboxylic Acids - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]

-

1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

- CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents. (n.d.).

-

1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Retrieved January 18, 2026, from [Link]

-

α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

- CN105622384A - Synthesizing method of pentoxyverine drug intermediate 1-phenylcyclopentanecarboxylic acid - Google Patents. (n.d.).

-

Antipsychotic - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

19 - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

- US2881209A - Preparation of phenylmalonic acid - Google Patents. (n.d.).

-

Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

-

New aspects of alkylation of arylacetonitriles under phase-transfer catalysis conditions | Request PDF. (n.d.). Retrieved January 18, 2026, from [Link]

-

Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH. (2022, February 9). Retrieved January 18, 2026, from [Link]

-

Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 18, 2026, from [Link]

-

Pentoxyverine - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

- WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents. (n.d.).

-

List of antipsychotic drugs - Mind. (n.d.). Retrieved January 18, 2026, from [Link]

-

Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid - Oregon State University. (n.d.). Retrieved January 18, 2026, from [Link]

-

Carbetapentane Citrate | C26H39NO10 | CID 90010 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 23). Retrieved January 18, 2026, from [Link]

Sources

- 1. Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pentoxyverine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Phenylcyclobutanecarbonyl Chloride (CAS 4620-67-1)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Molecular Attributes and Physicochemical Properties

1-Phenylcyclobutanecarbonyl chloride is a specialized acyl chloride distinguished by its unique phenyl-substituted cyclobutane moiety. This structural feature imparts specific reactivity and steric properties that are of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

A thorough understanding of its physical and chemical properties is paramount for its effective use in a laboratory setting. While comprehensive experimental data is not extensively published in readily available literature, the key physicochemical parameters can be summarized as follows[1][2][3]:

| Property | Value | Source |

| CAS Number | 4620-67-1 | [4][5] |

| Molecular Formula | C₁₁H₁₁ClO | |

| Molecular Weight | 194.66 g/mol | |

| Appearance | Not available | [1] |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | [1] |

| Purity | Typically ≥95% |

The absence of detailed public data on properties like boiling and melting points underscores the specialized nature of this reagent, which is primarily intended for research and development purposes[1].

Section 2: Synthesis and Mechanistic Considerations

The primary and most direct route to this compound involves the chlorination of its corresponding carboxylic acid, 1-phenylcyclobutanecarboxylic acid. This transformation is a cornerstone reaction in organic synthesis, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis of the Precursor: 1-Phenylcyclobutanecarboxylic Acid

The synthesis of the carboxylic acid precursor is a critical first step. A common and effective method involves the alkylation of phenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the resulting nitrile. While specific literature for the cyclobutane derivative is sparse, the analogous synthesis for 1-phenylcyclopentanecarboxylic acid provides a reliable procedural framework. This involves the alkylation of phenylacetonitrile with 1,4-dibromobutane, followed by hydrolysis[6][7]. The synthesis of cyclobutanecarboxylic acid itself has been achieved through methods like the decarboxylation of 1,1-cyclobutanedicarboxylic acid[8].

Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation. The use of thionyl chloride (SOCl₂) is a widely accepted and efficient method.[9][10][11][12][13]

Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

The causality behind this choice of reagent lies in its ability to convert the hydroxyl group of the carboxylic acid into an excellent leaving group. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product.[10][13]

Mechanism of Action with Thionyl Chloride:

The reaction proceeds through a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[9][12]

-

Intermediate Formation: This forms a highly reactive chlorosulfite intermediate.[12]

-

Chloride Attack and Elimination: A chloride ion, acting as a nucleophile, attacks the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which readily decomposes into sulfur dioxide and a chloride ion.[9][12][13]

This self-validating protocol ensures a high-yield conversion due to the irreversible nature of the final elimination step, driven by the formation of gaseous byproducts.

Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.

Section 3: Reactivity and Synthetic Applications

As an acyl chloride, this compound is a highly reactive electrophile, making it a valuable building block for introducing the 1-phenylcyclobutylcarbonyl moiety into various molecular scaffolds. Its reactivity is primarily centered around nucleophilic acyl substitution reactions.

Friedel-Crafts Acylation

A significant application of acyl chlorides is in Friedel-Crafts acylation reactions. This reaction allows for the attachment of the acyl group to an aromatic ring.[14][15][16][17] In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can react with an aromatic substrate (e.g., benzene) to form a ketone.[16][18][19]

Mechanism of Friedel-Crafts Acylation:

-

Formation of the Acylium Ion: The acyl chloride reacts with the Lewis acid catalyst (AlCl₃) to generate a highly electrophilic and resonance-stabilized acylium ion.[15][17]

-

Electrophilic Aromatic Substitution: The aromatic ring acts as a nucleophile, attacking the acylium ion.

-

Restoration of Aromaticity: A proton is lost from the aromatic ring, restoring its aromaticity and regenerating the catalyst.

An important advantage of Friedel-Crafts acylation over alkylation is the lack of carbocation rearrangement in the acylium ion, leading to a single, well-defined product.[17][20]

Caption: Key steps in the Friedel-Crafts acylation using the title compound.

Other Nucleophilic Acyl Substitutions

Beyond Friedel-Crafts reactions, this compound can react with a variety of nucleophiles to form other carboxylic acid derivatives, such as:

-

Esters: Reaction with alcohols.

-

Amides: Reaction with amines.

-

Anhydrides: Reaction with carboxylates.

These transformations significantly broaden its utility in the synthesis of diverse chemical libraries for drug discovery.[13]

Section 4: Relevance in Drug Discovery and Development

The incorporation of rigid, three-dimensional structures is a growing strategy in modern drug design to improve pharmacological properties. The 1-phenylcyclobutane motif, accessible through its carbonyl chloride derivative, can serve as a bioisostere for more common groups like phenyl rings. Bioisosteric replacement can lead to improvements in solubility, metabolic stability, and binding affinity.[21] The ability to readily synthesize derivatives of this compound allows for the systematic exploration of structure-activity relationships (SAR) in lead optimization campaigns.[22][23]

Section 5: Safety, Handling, and Storage

As with all acyl chlorides, this compound is a corrosive and moisture-sensitive compound. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Key Safety Considerations:

-

Corrosivity: Causes severe skin burns and eye damage.[24] Wear protective gloves, clothing, eye protection, and face protection.[24][25]

-

Reaction with Water: Reacts with water and moisture to produce corrosive hydrogen chloride gas.[26][27] It is imperative to use anhydrous solvents and reaction conditions.

-

Incompatibilities: Incompatible with strong oxidizing agents, alcohols, and bases.[25][26][27]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[25][28]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[24]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.[24]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[24]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[24]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[1][24][25]

References

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]

-

17.07: Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

- FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.

-

1-Phenylcyclopentane-1-carbonyl chloride | C12H13ClO | CID 12378905. PubChem. [Link]

-

1-Phenyl-cyclopropanecarbonyl chloride | C10H9ClO | CID 2760372. PubChem. [Link]

-

Friedel-Crafts Acylation. YouTube. [Link]

-

Friedel-Crafts acylation (video). Khan Academy. [Link]

-

CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. [Link]

-

SAFETY DATA SHEET. A.G. Layne, Inc.[Link]

-

THE REACTION OF ACYL CHLORIDES WITH BENZENE. Chemguide. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

Friedel Craft Acylation. Scribd. [Link]

-

This compound. Amerigo Scientific. [Link]

-

Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

-

Recent applications of click chemistry in drug discovery. PubMed. [Link]

- CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.

-

Phenylacetyl chloride | C8H7ClO | CID 7679. PubChem. [Link]

- US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.

- CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

-

FMOC-chloride. SpectraBase. [Link]

-

The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization. PubMed. [Link]

-

Pivaloyl chloride | C5H9ClO | CID 62493. PubChem. [Link]

Sources

- 1. 1-Phenylcyclobutanecarbonyl chloride - Safety Data Sheet [chemicalbook.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. 1-Phenylcyclobutanecarbonyl chloride | 4620-67-1 [m.chemicalbook.com]

- 5. 1-Phenylcyclobutanecarbonyl chloride | 4620-67-1 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Khan Academy [khanacademy.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 19. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]

- 20. scribd.com [scribd.com]

- 21. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]

- 22. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fishersci.pt [fishersci.pt]

- 25. aglayne.com [aglayne.com]

- 26. Phenylacetyl chloride | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 28. chempoint.com [chempoint.com]

An In-depth Technical Guide to 1-Phenylcyclobutanecarbonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenylcyclobutanecarbonyl chloride (CAS No: 4620-67-1). As a reactive acyl chloride, this compound serves as a key intermediate in organic synthesis, particularly in the development of novel chemical entities. This document consolidates available data on its physical characteristics, outlines a robust synthetic protocol, discusses its spectral properties, and provides essential safety and handling information. The content is structured to deliver field-proven insights and self-validating methodologies, grounded in authoritative references to support both research and development applications.

Core Molecular & Physical Properties

This compound is a moisture-sensitive liquid at temperatures above its melting point, possessing the characteristic pungent odor of acyl chlorides.[1] Its reactivity stems from the electrophilic carbonyl carbon, making it a versatile reagent for nucleophilic acyl substitution reactions.[2] A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 4620-67-1 | [3] |

| Molecular Formula | C₁₁H₁₁ClO | [4] |

| Molecular Weight | 194.66 g/mol | [4] |

| Physical State | Liquid (above 18 °C) | [3][4] |

| Melting Point | 15-18 °C | [3] |

| Boiling Point | 84-85 °C @ 0.8 Torr | [3] |

| Density | 1.218 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | No experimental data available. Expected to be in the range of 1.50-1.55 based on similar aromatic acyl chlorides. | N/A |

| Solubility | Reacts vigorously with water.[2] Soluble in nonpolar organic solvents such as dichloromethane, ether, and benzene.[5][6] | N/A |

| Sensitivity | Moisture Sensitive | [3] |

Synthesis Pathway and Experimental Protocol

The primary and most efficient route for the preparation of this compound is through the chlorination of its corresponding carboxylic acid, 1-Phenylcyclobutanecarboxylic acid (CAS No: 37828-19-6).[7] Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to the gaseous nature of its by-products (SO₂ and HCl), which simplifies purification.[3][8][9]

Logical Workflow: From Carboxylic Acid to Acyl Chloride

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy:

-

Aromatic Protons (C₆H₅): Expected in the range of δ 7.2-7.5 ppm as a multiplet, integrating to 5H.

-

Cyclobutane Protons (CH₂): Expected as complex multiplets in the range of δ 2.0-3.0 ppm, integrating to 6H. The protons on the carbons adjacent to the phenyl- and carbonyl-substituted carbon will likely be deshielded and appear further downfield.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): Expected to be highly deshielded, appearing in the range of δ 170-175 ppm.

-

Aromatic Carbons (C₆H₅): The quaternary carbon attached to the cyclobutane ring (ipso-carbon) is expected around δ 140-145 ppm. The other aromatic carbons will appear in the typical δ 125-130 ppm region.

-

Quaternary Cyclobutane Carbon: The carbon atom substituted with both the phenyl and carbonyl groups is expected around δ 55-65 ppm.

-

Cyclobutane Carbons (CH₂): Expected in the aliphatic region, δ 20-40 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is expected in the range of 1785-1815 cm⁻¹. This is a highly characteristic peak for acyl chlorides. [10] * C-Cl Stretch: A moderate absorption is expected in the range of 650-850 cm⁻¹.

-

Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

Aromatic C-H Bending: Bands corresponding to out-of-plane bending for a monosubstituted benzene ring are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.

-

Aliphatic C-H Stretch: Bands are expected just below 3000 cm⁻¹.

-

Safety, Handling, and Reactivity

Hazard Profile: this compound is classified as a corrosive substance. [4]* H314: Causes severe skin burns and eye damage. [4][5]* Moisture Reactivity: It reacts with water, including moisture in the air, to produce hydrochloric acid (HCl) and 1-Phenylcyclobutanecarboxylic acid. This hydrolysis is exothermic and produces corrosive fumes. [5] Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (e.g., nitrile rubber), protective clothing, and a face shield.

-

Ensure eye protection with chemical safety goggles. [4]* First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [4] * Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [4] * Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [4] Storage:

-

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from moisture and incompatible materials such as water, alcohols, bases, and oxidizing agents.

Applications in Synthesis

The primary utility of this compound lies in its function as a reactive intermediate for introducing the 1-phenylcyclobutanecarbonyl moiety into other molecules. Its high reactivity allows for efficient acylation of nucleophiles such as alcohols, amines, and carbanions.

A documented application is its use in the synthesis of pharmaceutical intermediates, such as 1-Methyl-3-pyrrolidinyl 1-phenylcyclobutanecarboxylate Hydrochloride, through reaction with 1-methyl-3-hydroxypyrrolidine. [11]This highlights its role in constructing complex ester linkages in drug discovery and development.

References

-

BYJU'S. Formation of Acid Chlorides. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Solubility of Things. Diphenylchloromethane acyl chloride. [Link]

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

-

ACS Publications. (Date not available). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. [Link]

-

LookChem. Cas 4620-67-1, this compound. [Link]

-

Fiveable. Acid chlorides | Organic Chemistry II Class Notes. [Link]

-

NIH - National Center for Biotechnology Information. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

-

The Student Room. (2023, January 23). solubility of carbonyl compounds and acyl chlorides. [Link]

-

CHEM-GUIDE. Nomenclature, preparation and properties of i. Acid halides ii. Acid amides iii. Acid anhydrides and iv. Esters. [Link]

-

Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra?. [Link]

-

ResearchGate. (2025, October 17). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. [Link]

- Google Patents.

-

Cheminfo.org. Infrared spectra prediction. [Link]

-

Wikipedia. Acyl chloride. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

PubChem. 1-Phenylcyclobutanecarboxylic acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

RefractiveIndex.INFO. Refractive index database. [Link]

-

PubMed. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. [Link]

-

Khan Academy. Nomenclature and properties of acyl (acid) halides and acid anhydrides. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. fiveable.me [fiveable.me]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acyl chloride - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4620-67-1| this compound| Ambeed [ambeed.com]

An In-depth Technical Guide to 1-Phenylcyclobutanecarbonyl Chloride: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 1-phenylcyclobutanecarbonyl chloride, a valuable reactive intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis, reactivity, and practical applications, grounding all claims in established scientific principles and methodologies.

Introduction: The Strategic Importance of a Reactive Intermediate

This compound belongs to the acyl chloride class of organic compounds, characterized by a carbonyl group bonded to a chlorine atom. This functional group imparts high reactivity, making it an excellent electrophile for a variety of nucleophilic acyl substitution reactions. The molecule's structure, featuring a phenyl group attached to a four-membered cyclobutane ring, offers a unique three-dimensional scaffold. In medicinal chemistry, such rigid structures are increasingly sought after as bioisosteres for traditional aromatic systems, like benzene, to enhance physicochemical properties such as solubility and metabolic stability, while exploring novel chemical space.[1] This guide will elucidate the synthesis of this key building block, explore its chemical behavior, and discuss its utility in the synthesis of more complex molecular architectures.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below. The non-planar, strained cyclobutane ring, combined with the phenyl and acyl chloride moieties, dictates its specific reactivity and steric profile.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClO | [2] |

| Molecular Weight | 194.66 g/mol | [2] |

| CAS Number | 4620-67-1 | [2][3][4] |

| Appearance | Liquid (typical) | [5] (inferred) |

| Chemical Stability | Moisture sensitive | [6] |

| Hazard Class | Corrosive | [6][7] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a two-stage process: first, the construction of the 1-phenylcyclobutanecarboxylic acid precursor, followed by its conversion to the target acyl chloride.

Stage 1: Synthesis of 1-Phenylcyclobutanecarboxylic Acid

While various routes exist for substituted cyclobutanes, a robust method analogous to the synthesis of similar structures involves the alkylation of a phenyl-activated methylene group followed by hydrolysis.[8][9][10]

Protocol: Synthesis of 1-Phenylcyclobutanecarboxylic Acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add phenylacetonitrile and a suitable solvent like DMSO.

-

Base Addition: Add a strong base, such as sodium hydroxide, to deprotonate the carbon alpha to both the phenyl group and the nitrile, forming a resonance-stabilized carbanion. The choice of a strong base is critical due to the pKa of the benzylic proton.

-

Alkylation: Add 1,3-dibromopropane dropwise to the solution. The carbanion will act as a nucleophile, first displacing one bromide ion. An intramolecular cyclization then occurs as the newly formed nucleophilic center attacks the other end of the propyl chain, displacing the second bromide and forming the cyclobutane ring. This intramolecular step is favored due to the formation of a stable four-membered ring.

-

Hydrolysis: The resulting 1-phenylcyclobutanecarbonitrile is then subjected to harsh hydrolytic conditions (e.g., refluxing with a strong acid like H₂SO₄ or a strong base like KOH) to convert the nitrile group into a carboxylic acid.

-

Workup and Purification: After cooling, the reaction mixture is acidified (if under basic hydrolysis) to precipitate the carboxylic acid. The solid product is then filtered, washed, and can be purified by recrystallization.

Stage 2: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficiency and the nature of its byproducts.[11][12][13][14]

Causality in Reagent Selection: Thionyl chloride is highly effective because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[12][13] This simplifies purification, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle. Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used, but thionyl chloride offers a good balance of reactivity and ease of handling for many applications.[11][14]

Caption: Experimental workflow for the synthesis of an amide using this compound.

Spectroscopic Characterization Profile

Confirming the structure and purity of this compound relies on standard spectroscopic techniques. The expected spectral features are outlined below. [15][16][17] Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| IR Spectroscopy | C=O stretch (acyl chloride) | ~1780-1815 cm⁻¹ | The high electronegativity of chlorine increases the frequency of the carbonyl stretch compared to ketones or esters. |

| C-Cl stretch | ~650-850 cm⁻¹ | Characteristic stretching vibration for a C-Cl bond. | |

| ¹H NMR | Aromatic protons | ~7.2-7.5 ppm | Protons on the phenyl ring. |

| Cyclobutane protons | ~2.0-3.0 ppm | Aliphatic protons on the cyclobutane ring, likely showing complex splitting patterns. | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~170-175 ppm | Highly deshielded carbonyl carbon of the acyl chloride. |

| Aromatic carbons | ~125-145 ppm | Carbons of the phenyl ring. | |

| Cyclobutane carbons | ~20-50 ppm | Aliphatic carbons of the cyclobutane ring. |

Safety, Handling, and Storage

As an acyl chloride, this compound presents significant hazards and must be handled with appropriate precautions.

-

Hazards: this compound is corrosive and causes severe skin burns and eye damage. [6][7]It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas. [18]Inhalation may cause respiratory irritation. [7]* Handling: Always handle this chemical in a well-ventilated chemical fume hood. [19]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [7]Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. [18]Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.

References

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- Moodle. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from a relevant Moodle course page on the topic.

- Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid.

-

Lab Alley. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclopentane-1-carbonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-cyclopropanecarbonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 19. Retrieved from [Link]

- BenchChem. (n.d.). A Spectroscopic Showdown: Unveiling the Isomers of Cyclopent-3-ene-1-carbonyl chloride.

-

Scribd. (n.d.). Reaction Mechanisms GOC Book. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

Dalal Institute. (n.d.). Reaction Mechanism: Structure and Reactivity. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone.

-

Chemistry LibreTexts. (2024, April 14). 23.5: Common Classes of Organic Reactions. Retrieved from [Link]

-

YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutanecarbonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.

- Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

-

Scribd. (n.d.). Organic Chemistry Reactions Guide. Retrieved from [Link]

-

SpectraBase. (n.d.). FMOC-chloride. Retrieved from [Link]

-

Novo Nordisk Pharmatech. (n.d.). Pharmaceutical uses of Benzalkonium Chloride. Retrieved from [Link]

Sources

- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. 1-Phenylcyclobutanecarbonyl chloride | 4620-67-1 [m.chemicalbook.com]

- 4. 1-Phenylcyclobutanecarbonyl chloride | 4620-67-1 [amp.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.pt [fishersci.pt]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. youtube.com [youtube.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. media.laballey.com [media.laballey.com]

1-Phenylcyclobutanecarbonyl chloride reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 1-Phenylcyclobutanecarbonyl Chloride

Introduction

This compound is a key bifunctional chemical intermediate, integrating the structural rigidity and unique stereochemistry of a cyclobutane ring with the reactivity of an acyl chloride and the aromatic properties of a phenyl group. This combination makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecular architectures where precise three-dimensional orientation is critical. The inherent ring strain of the cyclobutane moiety and the high electrophilicity of the acyl chloride group dictate its chemical behavior, presenting both synthetic opportunities and stability challenges.

This guide provides an in-depth analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore its synthesis, core reactivity patterns, degradation pathways, and best practices for handling and storage, grounded in established chemical principles and supported by authoritative references.

Synthesis of this compound

The most direct and common method for the preparation of this compound is the chlorination of its parent carboxylic acid, 1-phenylcyclobutanecarboxylic acid. Several chlorinating agents are effective, with thionyl chloride (SOCl₂) being a frequent choice due to the convenient removal of its byproducts.

Core Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

The primary advantage of using thionyl chloride is that the reaction byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the resulting acyl chloride.[1] The reaction proceeds via a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride, forming a reactive chlorosulfite intermediate that subsequently collapses to the desired product.[2][3]

Experimental Protocol: Synthesis via Thionyl Chloride

Objective: To synthesize this compound from 1-phenylcyclobutanecarboxylic acid.

Materials:

-

1-phenylcyclobutanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent)

-

Distillation apparatus

-

Reaction flask with reflux condenser and gas trap (for HCl and SO₂ fumes)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution). Ensure all glassware is oven-dried to remove any moisture.

-

Charging the Flask: Add 1-phenylcyclobutanecarboxylic acid to the flask. Add anhydrous toluene to serve as a solvent, although the reaction can also be run neat.[4]

-

Addition of Thionyl Chloride: Slowly add an excess (typically 1.5-2.0 molar equivalents) of thionyl chloride to the flask at room temperature. The reaction is often exothermic.

-

Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. This indicates the completion of the reaction.

-

Workup and Purification:

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can then be purified by vacuum distillation to yield a clear liquid.

-

Causality: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The anhydrous conditions are critical because acyl chlorides readily react with water.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The presence of two electron-withdrawing groups—the carbonyl oxygen and the chlorine atom—creates a significant partial positive charge on the carbon, making it a prime target for nucleophiles. Acyl chlorides are among the most reactive of the carboxylic acid derivatives.[6][7]

Nucleophilic Acyl Substitution

This is the hallmark reaction of acyl chlorides. A nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form a new carbonyl compound.[8][9]

Caption: General mechanism of nucleophilic acyl substitution.

Common Reactions with Nucleophiles:

| Nucleophile (Nu-H) | Reagent Example | Product Type | Reaction Notes |

| Water | H₂O | Carboxylic Acid | Rapid and often violent reaction, forming 1-phenylcyclobutanecarboxylic acid and HCl gas.[5] This reaction underscores the compound's moisture sensitivity. |

| Alcohol | R'-OH (e.g., Methanol) | Ester | Forms the corresponding ester (e.g., methyl 1-phenylcyclobutanecarboxylate). The reaction is typically fast and may be catalyzed by a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[6] |

| Amine | R'₂NH (e.g., Diethylamine) | Amide | Forms the corresponding amide (e.g., N,N-diethyl-1-phenylcyclobutanecarboxamide). Two equivalents of the amine are often used: one as the nucleophile and one to neutralize the generated HCl.[6] |

| Carboxylate Salt | R'-COO⁻Na⁺ | Acid Anhydride | Reacts with a carboxylate salt to form a mixed or symmetrical acid anhydride. |

Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 1-phenylcyclobutanecarbonyl group onto another aromatic ring. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[10][11]

Mechanism:

-

Formation of Acylium Ion: The chlorine atom of the acyl chloride coordinates with the Lewis acid (AlCl₃), making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.[12]

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (an arenium ion).

-

Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[10]

It is important to note that, unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements and the product (a ketone) is deactivated, preventing polyacylation.[11][13]

Influence of Structural Moieties

-

Cyclobutane Ring: The cyclobutane ring is characterized by significant angle strain (bond angles of ~90° instead of the ideal 109.5° for sp³ carbons).[14][15] This strain can influence the reactivity at the adjacent carbonyl group, although the effect is generally less pronounced than in highly strained cyclopropane systems.[16] The steric bulk of the ring can also moderately hinder the approach of very large nucleophiles.

-

Phenyl Group: The α-phenyl group exerts a mild electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon. However, potential resonance stabilization effects are minimal as the phenyl ring is not directly conjugated with the carbonyl π-system.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in synthesis.

Hydrolytic Stability

This is the primary stability concern. Acyl chlorides are highly susceptible to hydrolysis.[17] this compound reacts readily with atmospheric moisture, and even trace amounts of water will lead to its degradation into the corresponding carboxylic acid and corrosive hydrogen chloride gas.[5]

Visual Indicators of Hydrolysis:

-

Fuming: Upon opening a container, the compound may fume as the released HCl gas reacts with ambient moisture to form an aerosol of hydrochloric acid.[5][18]

-

Cloudiness: The liquid may appear cloudy or develop a crystalline precipitate, which is the solid 1-phenylcyclobutanecarboxylic acid byproduct.[5]

Thermal Stability

Handling, Storage, and Safety

Given its reactivity and instability in the presence of moisture, strict handling and storage protocols are mandatory.

Safety Precautions:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of corrosive vapors.[19][20]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[19][20]

-

Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[19] The HCl gas produced upon hydrolysis is also highly corrosive to the respiratory tract.

Handling and Storage Workflow

Caption: Recommended workflow for safe handling and storage.

Storage Recommendations:

-

Anhydrous Conditions: Store in a tightly sealed container to prevent ingress of atmospheric moisture.

-

Inert Atmosphere: For long-term stability, especially after the container has been opened, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

-

Location: Keep in a cool, dry, and well-ventilated corrosives-compatible cabinet away from water, strong bases, alcohols, and oxidizing agents.[20]

Conclusion

This compound is a highly reactive and versatile chemical intermediate whose utility is intrinsically linked to its careful handling. Its chemistry is defined by the electrophilic carbonyl center, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. While this high reactivity is synthetically advantageous, it also renders the compound highly sensitive to moisture, necessitating stringent anhydrous handling and storage conditions to maintain its integrity. A thorough understanding of its stability profile and reactivity patterns, as detailed in this guide, is essential for its effective and safe application in research and development.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Zhang, Y., et al. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

LibreTexts. (2015, March 17). 17.07: Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

-

Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

-

Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Paquette, L. A., & Belecki, K. (n.d.). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

-

Request PDF. (2025, August 6). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

-

Earl, H. A., & Stirling, C. J. M. (n.d.). Elimination and addition reactions. Part 43. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes. RSC Publishing. Retrieved from [Link]

-

Quora. (2020, December 12). Which cycloalkane is more reactive? Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

-

YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.

-

YouTube. (2020, October 2). Acid chloride hydrolysis example. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 15. quora.com [quora.com]

- 16. Elimination and addition reactions. Part 43. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. fishersci.pt [fishersci.pt]

- 20. fishersci.com [fishersci.com]

1-Phenylcyclobutanecarbonyl chloride spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Phenylcyclobutanecarbonyl Chloride

Introduction

This compound is a reactive organic compound featuring a unique combination of a strained cyclobutane ring, a phenyl group, and a highly electrophilic acyl chloride functional group. As a derivative of carboxylic acid, it serves as a valuable intermediate in organic synthesis, potentially in the development of novel pharmaceuticals and materials where the specific stereo-electronic properties of the phenylcyclobutane scaffold are desired.

Accurate and unambiguous structural confirmation is paramount for any chemical intermediate used in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. The content herein is designed to serve as a predictive reference for researchers, enabling them to identify, characterize, and verify the purity of this compound.

Section 1: Synthesis and Analytical Workflow

The most direct and common laboratory synthesis for an acyl chloride is the treatment of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] This conversion is typically high-yielding and proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. The logical precursor is 1-phenylcyclobutanecarboxylic acid.

The analytical workflow post-synthesis is critical to confirm the successful conversion and purity of the product. This involves subjecting the crude or purified product to a battery of spectroscopic tests to confirm the presence of the acyl chloride functionality and the integrity of the molecular backbone.

Experimental Protocol: Synthesis of this compound

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂), add 1-phenylcyclobutanecarboxylic acid (1.0 eq).

-

Reagent Addition: Add excess thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask. A fume hood is essential due to the corrosive and toxic nature of SOCl₂ and the HCl gas produced.

-

Reaction: Gently heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The crude this compound, a high-boiling liquid, remains.

-

Purification: For high purity, the product can be purified by vacuum distillation.

Caption: Synthetic route and subsequent analytical workflow.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Phenyl Protons (7.2-7.5 ppm): The five protons on the phenyl ring will appear in the aromatic region. Due to the free rotation around the C-C single bond, they may appear as a complex multiplet. Protons in the ortho position are expected to be slightly downfield compared to the meta and para protons due to proximity to the electron-withdrawing cyclobutane-carbonyl group.

-

Cyclobutane Protons (2.0-3.0 ppm): The six protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns. Protons on the carbons adjacent to the quaternary carbon (C2 and C4) are expected to be in the 2.5-3.0 ppm range. The single proton on the carbon opposite the phenyl group (C3) will likely be further upfield, around 2.0-2.4 ppm. The puckered nature of the cyclobutane ring leads to different chemical environments for axial and equatorial protons, further complicating the spectrum.[2][3] Theoretical studies have rationalized the chemical shifts observed in cyclobutane systems.[4][5][6]

-

Protons α to Carbonyl: Protons on carbons adjacent to a carbonyl group are typically deshielded and appear around 2-2.5 ppm. This effect will contribute to the downfield shift of the C2/C4 protons of the cyclobutane ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (~175 ppm): The carbon of an acyl chloride is highly deshielded and typically appears significantly downfield, often in the 170-180 ppm range.

-

Aromatic Carbons (125-145 ppm): The six carbons of the phenyl ring will produce several signals. The quaternary carbon attached to the cyclobutane ring (ipso-carbon) will be a weak signal around 140-145 ppm. The other aromatic carbons will appear in the typical 125-130 ppm region.

-

Quaternary Cyclobutane Carbon (~50-60 ppm): The sp³ quaternary carbon bonded to both the phenyl group and the carbonyl group will be downfield from the other aliphatic carbons.

-

Cyclobutane CH₂ Carbons (~25-35 ppm): The three methylene (CH₂) carbons of the cyclobutane ring will appear in the aliphatic region. The two carbons adjacent to the quaternary center will be distinct from the third.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| 7.2 - 7.5 | Phenyl (5H, multiplet) | ~175 |

| 2.5 - 3.0 | Cyclobutane (4H, multiplet, C2/C4-H) | 140 - 145 |

| 2.0 - 2.4 | Cyclobutane (2H, multiplet, C3-H) | 125 - 130 |

| 50 - 60 | ||

| 25 - 35 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Acyl chlorides are moisture-sensitive, so use of an anhydrous solvent is critical.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by a very strong absorption from the carbonyl group.

-

C=O Stretch (~1800 cm⁻¹): This is the most diagnostic peak. The carbonyl stretch in acyl chlorides is found at a significantly higher wavenumber than in ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹).[7][8] This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond, increasing its vibrational frequency.[9][10] This peak is expected to be very strong and sharp.[11]

-

Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium sharp peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

-

Aliphatic C-H Stretch (<3000 cm⁻¹): Medium to strong sharp peaks appearing just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) correspond to the C-H bonds of the cyclobutane ring.[12]

-

Aromatic C=C Bending (1450-1600 cm⁻¹): Several medium-intensity sharp peaks in this region are characteristic of the phenyl group.

-

C-Cl Stretch (600-800 cm⁻¹): A medium to strong absorption in the fingerprint region corresponding to the carbon-chlorine single bond stretch is expected.[13][14]

| Predicted IR Absorption Data | |

| Wavenumber (cm⁻¹) | Assignment |

| > 3000 | Aromatic C-H Stretch |

| < 3000 | Aliphatic C-H Stretch |

| ~1800 | C=O Stretch (Acyl Chloride) |

| 1450 - 1600 | Aromatic C=C Bending |

| 600 - 800 | C-Cl Stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film): As the compound is a liquid, the simplest method is to prepare a thin film. Place a single drop of the neat liquid onto a salt plate (e.g., NaCl or KBr, which are transparent to IR radiation).[15] Place a second salt plate on top and gently press to create a thin, uniform film.

-

Background Spectrum: Place the empty salt plates (or an empty sample holder) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, an accumulation of 16-32 scans provides a good signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to predicted values.

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to piece together its structure.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI) conditions, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation.[16]

-